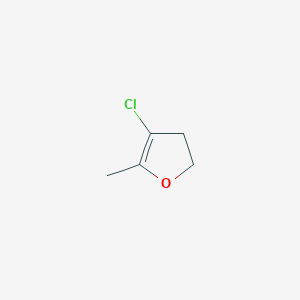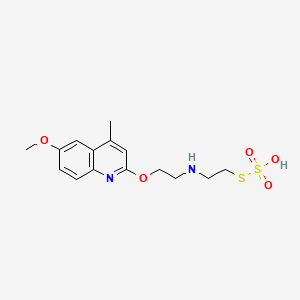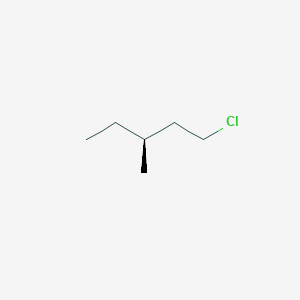
(3S)-1-Chloro-3-methylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-Chloro-3-methylpentane: is an organic compound with the molecular formula C6H13Cl. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the alkyl halide family, where a chlorine atom is bonded to a carbon atom in the carbon chain. The (3S) notation indicates the specific spatial arrangement of the atoms around the chiral center, which is the third carbon atom in the chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-Chloro-3-methylpentane can be achieved through several methods. One common approach is the chlorination of 3-methylpentane. This reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions often include a controlled temperature and pressure to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic chlorination. This method uses a catalyst to enhance the reaction rate and selectivity. The process may also involve continuous flow reactors to maintain optimal reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions: (3S)-1-Chloro-3-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), resulting in the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Substitution: 3-methylpentanol.
Elimination: 3-methyl-1-pentene or 3-methyl-2-pentene.
Oxidation: Various oxidized products depending on the conditions.
Reduction: The corresponding alkane, 3-methylpentane.
Wissenschaftliche Forschungsanwendungen
(3S)-1-Chloro-3-methylpentane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its chiral nature makes it valuable in studying stereochemistry and enantioselective reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs that require specific chiral centers for their activity.
Industry: this compound is used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S)-1-Chloro-3-methylpentane depends on the specific reaction it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of an alkene.
Vergleich Mit ähnlichen Verbindungen
(3R)-1-Chloro-3-methylpentane: The enantiomer of (3S)-1-Chloro-3-methylpentane with the opposite spatial arrangement around the chiral center.
1-Chloro-2-methylpentane: A structural isomer with the chlorine atom on the second carbon.
1-Chloro-3-methylhexane: A homologous compound with an additional carbon in the chain.
Uniqueness: The uniqueness of this compound lies in its specific chiral configuration, which can significantly influence its reactivity and interactions with other chiral molecules. This makes it particularly valuable in asymmetric synthesis and the study of chiral recognition processes.
Eigenschaften
CAS-Nummer |
41248-91-3 |
|---|---|
Molekularformel |
C6H13Cl |
Molekulargewicht |
120.62 g/mol |
IUPAC-Name |
(3S)-1-chloro-3-methylpentane |
InChI |
InChI=1S/C6H13Cl/c1-3-6(2)4-5-7/h6H,3-5H2,1-2H3/t6-/m0/s1 |
InChI-Schlüssel |
NRLWLQUJUTWEJD-LURJTMIESA-N |
Isomerische SMILES |
CC[C@H](C)CCCl |
Kanonische SMILES |
CCC(C)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



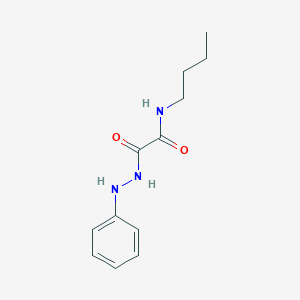
![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)

![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)

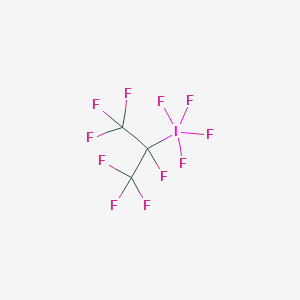

![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)

